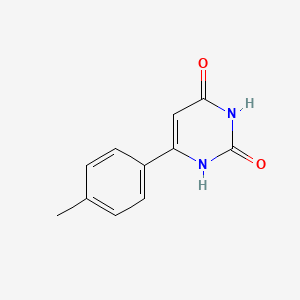

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDJGQFSIYPRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252447 | |

| Record name | 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-96-0 | |

| Record name | 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 P Tolyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Modifications and Derivatization Strategies on the Pyrimidine-2,4(1H,3H)-dione Scaffold

N-Substitution Modifications (N1, N3)

Modifications at the N1 and N3 positions of the pyrimidine-2,4(1H,3H)-dione ring are common strategies to alter the compound's lipophilicity, solubility, and interaction with biological targets. Various alkyl and aryl groups can be introduced at these positions.

One synthetic approach involves a four-component, palladium-catalyzed reaction to produce N1- and N3-disubstituted uracil (B121893) derivatives. For instance, the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione was achieved by reacting an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine (p-toluidine), and carbon monoxide. mdpi.com In this complex reaction, a non-symmetrical urea (B33335) is formed in situ from the isocyanate and p-toluidine, which then undergoes a chemo-selective acylation and subsequent cyclization to form the fully substituted pyrimidine-dione ring. mdpi.com This method highlights a sophisticated one-pot strategy to introduce distinct substituents at both N1 (p-tolyl) and N3 (cyclohexyl).

Simpler and more direct substitutions, such as dimethylation, are also widely employed. For example, derivatives like 1,3-dimethyl-6-(1H-pyrrol-1-yl)-5-(p-tolylethynyl)pyrimidine-2,4(1H,3H)-dione are synthesized from a 1,3-dimethyluracil (B184088) precursor, indicating that the N1 and N3 methyl groups are incorporated early in the synthetic sequence, often starting from N,N'-dimethylurea. rsc.org Similarly, the synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has been reported, demonstrating the feasibility of introducing aryl groups at these nitrogen positions. rsc.org

| N1-Substituent | N3-Substituent | C6-Substituent | Synthesis Method | Reference |

| p-tolyl | Cyclohexyl | Phenyl | Four-component Pd-catalyzed reaction | mdpi.com |

| Methyl | Methyl | 1H-pyrrol-1-yl | Synthesis from 1,3-dimethyluracil precursor | rsc.org |

| m-tolyl | m-tolyl | (substituted)-acetamido | Multi-step synthesis | rsc.org |

C5 and C6 Position Functionalization

Functionalization at the C5 and C6 positions of the pyrimidine-dione ring is crucial for modulating the electronic properties and steric profile of the molecule. The C6 position is often substituted with an aryl group, such as the p-tolyl group in the parent compound, which is typically introduced via condensation of the corresponding β-ketoester with urea.

Further functionalization at the C5 position can be achieved through various reactions. Halogenation is a common first step. For instance, 5-bromo-1,3-dimethyl-6-chlorouracil can be prepared and subsequently used as a versatile intermediate. rsc.org The bromine at C5 can then be replaced by other functional groups using cross-coupling reactions. A notable example is the Sonogashira coupling, where a 5-bromo-pyrimidine-dione is reacted with a terminal alkyne, such as p-tolylacetylene, to introduce an alkynyl substituent at the C5 position. rsc.org

At the C6 position, modifications can involve replacing a leaving group, such as a chlorine atom, with a nucleophile. This is demonstrated in the synthesis of 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, where 6-chloro-5-propyluracil is reacted with p-thiocresol in the presence of a base. nih.govresearchgate.net This reaction introduces a bulky, sulfur-linked aromatic group at the C6 position.

| Position | Functional Group | Reagents/Method | Precursor | Reference |

| C5 | Bromo | Bromine, Acetic Anhydride | 1,3-dimethyl-6-chlorouracil | rsc.org |

| C5 | p-tolylethynyl | p-tolylacetylene, Pd-catalyst (Sonogashira coupling) | 5-bromo derivative | rsc.org |

| C6 | p-tolylsulfanyl | p-thiocresol, Potassium Hydroxide | 6-chloro derivative | nih.govresearchgate.net |

| C6 | Phenyl | α-chloroketone, CO, Pd-catalyst | N/A (de novo synthesis) | mdpi.com |

Annulation and Fused Ring Systems (e.g., Pyrido- and Furo-Pyrimidine-2,4(1H,3H)-diones)

The fusion of additional rings to the pyrimidine-2,4(1H,3H)-dione core, known as annulation, creates polycyclic heterocyclic systems with distinct chemical properties and potential for novel biological activities. These fused systems are often synthesized by constructing the new ring onto a pre-existing, functionalized pyrimidine-dione.

One major class is the thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. Their synthesis can start from a substituted 2-aminothiophene, which is then reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to construct the pyrimidine-dione ring, resulting in the fused bicyclic system. nih.gov

Thiazolo[3,2-a]pyrimidines represent another important fused system. These can be synthesized via multi-component reactions. For example, reacting 2-aminothiazole (B372263) derivatives with Michael acceptors like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield the thiazolo[3,2-a]pyrimidine skeleton. mdpi.com

Pyrido[2,3-d]pyrimidines, which fuse a pyridine (B92270) ring to the pyrimidine (B1678525) core, are also of significant interest. Efficient protocols for creating fused pyridone rings have been developed, for instance, through the tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure. organic-chemistry.orgnih.gov While not starting from a pyrimidine, this strategy for forming a fused pyridone ring is indicative of the annulation tactics used in the field. Five-component reactions in water have also been developed for the green synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones.

| Fused Ring System | General Synthetic Approach | Key Reagents | Reference |

| Thieno[2,3-d]pyrimidine (B153573) | Cyclization of a 2-aminothiophene derivative | 1,1'-Carbonyldiimidazole (CDI) | nih.gov |

| Thiazolo[3,2-a]pyrimidine | Reaction of 2-aminothiazole with a Michael acceptor | Dimethyl acetylenedicarboxylate (DMAD) | mdpi.com |

| Pyrido[2,3-d]pyrimidine | Tandem condensation and intramolecular cyclization | Propiolamide, cyclic β-keto esters | organic-chemistry.orgnih.gov |

| Pyrimido[4,5-d]pyrimidine | One-pot three-component Hantzsch reaction | Bis-aldehydes, barbituric acid, amines | researchgate.net |

Green Chemistry Approaches in Pyrimidine-2,4(1H,3H)-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.

Several green techniques have proven effective for pyrimidine synthesis:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times and often leads to higher yields compared to conventional heating. researchgate.netrasayanjournal.co.in This method has been used for the condensation of chalcones with urea to form pyrimidine derivatives. rasayanjournal.co.in

Solventless Approaches: Conducting reactions without a solvent, or "neat," minimizes the use of volatile organic compounds. The "Grindstone Chemistry Technique," a mechanical method, has been used to synthesize dihydropyrimidinones in good yields by grinding reactants together, sometimes with a catalyst. rasayanjournal.co.in Ball milling is another solvent-free mechanical approach that has been successfully employed. researchgate.net

Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers an energy-efficient and environmentally friendly alternative. One-pot synthesis of benzo rasayanjournal.co.inchemscene.comthiazolo[3,2-a]pyrimidine analogues has been achieved under ultrasound irradiation at room temperature, resulting in excellent yields and short reaction times. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ionic liquids is preferred. Ionic liquids, often termed "Green Solvents," can act as both the solvent and catalyst in some reactions. rasayanjournal.co.in Efficient protocols for constructing fused ring systems have been developed using water as the solvent. organic-chemistry.orgnih.gov

These green methodologies offer significant advantages over traditional synthetic routes by being more economically and environmentally sustainable while often providing high-quality products in excellent yields. rasayanjournal.co.ineurekaselect.com

Structure Activity Relationship Sar Analysis of 6 P Tolyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Influence of the p-tolyl Moiety on Biological Activities

The substituent at the C6 position of the pyrimidine-2,4-dione ring plays a critical role in determining the compound's biological activity. The presence of an aryl group, such as the p-tolyl moiety, establishes a key structural feature for interaction with biological targets.

While the specific synthesis of compounds like 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has been reported, detailed SAR studies directly comparing the p-tolyl group with other C6-aryl substituents for a single biological endpoint are not extensively documented in the available literature. mdpi.com However, the general principle that electron-donating groups on a C6-aryl substituent can be beneficial for bioactivity provides a strong rationale for the utility of the p-tolyl group in designing new therapeutic agents.

Impact of Substitutions at N1 and N3 Positions on Efficacy and Selectivity

The N1 and N3 positions of the pyrimidine-2,4(1H,3H)-dione core are frequently targeted for chemical modification to fine-tune the efficacy, selectivity, and pharmacokinetic properties of the analogues.

Studies on 3,4-dihydropyrimidin-2(1H)-ones have revealed that the substitution pattern at the N1 position can be critical. For activity against Ca(2+)-ATPase, parent compounds with an unsubstituted N1-H were effective inhibitors. nih.gov However, regioselective alkylation at the N1 position rendered the derivatives inactive for this particular target, indicating that an N1-H may be essential for hydrogen bonding interactions within the enzyme's active site. nih.govresearchgate.net

In more complex fused ring systems, the influence of N1 and N3 substituents is also pronounced. For a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives investigated as eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors, specific substitutions were found to be optimal. The most potent compounds in this series featured an ethyl group at the R¹ (N1) position and a methyl group at the R³ (N3) position, highlighting the importance of small alkyl groups for maximizing inhibitory activity against this kinase. nih.gov

Further investigation into pyrido[1,2-e]purine analogues as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS) showed that modifications at both N1 and N3 positions significantly impacted activity. nih.govmdpi.com N3-arylation with groups like phenyl or 4-fluorophenyl generally resulted in better inhibition than N3-benzylation. nih.gov Subsequent N1-alkylation of these N3-substituted scaffolds with various benzyl groups also modulated the inhibitory potential. mdpi.com This demonstrates that both nitrogen atoms of the uracil (B121893) ring are pivotal points for modification to explore and optimize interactions with biological targets.

Table 1: Influence of N1 and N3 Substituents in Pyrido[2,3-d]pyrimidine-2,4-dione Analogues as eEF-2K Inhibitors nih.gov

| Compound | R¹ (N1-Substituent) | R³ (N3-Substituent) | eEF-2K IC₅₀ (nM) |

|---|---|---|---|

| Compound 6 | Ethyl | Methyl | 420 |

| Compound 9 | Cyclopropyl | Methyl | 930 |

| Compound 12 | Isopropyl | Methyl | >10,000 |

Role of C5 and C6 Substituents in Pharmacological Profiles

The C5 and C6 positions of the pyrimidine-2,4-dione ring are crucial for modulating the pharmacological profile, with substituents at these positions directly influencing the molecule's shape, electronics, and potential for interaction with target proteins.

The C5 position is also a hot spot for modification. In a series of 5-(substituted)phenylpyrimidines developed as anticancer agents, the nature of the group at C5 had a profound impact on potency. nih.gov While this series was not based on the pyrimidine-2,4-dione core, it highlights the general importance of the C5 position in pyrimidine (B1678525) scaffolds for achieving desired pharmacological effects. Halogenation at the C5 position is a common strategy in drug design, often leading to enhanced binding affinity or altered metabolic stability.

SAR Studies on Fused Ring Systems (e.g., Pyrido- and Furo-Pyrimidine-2,4(1H,3H)-diones)

Fusing a heterocyclic ring to the pyrimidine-2,4(1H,3H)-dione core creates a rigid, bicyclic or polycyclic scaffold that can lead to potent and selective inhibitors of various biological targets.

Pyrido-pyrimidine-2,4(1H,3H)-diones: This class of compounds has been extensively studied. As inhibitors of the RAF-MEK-ERK signaling pathway in cancer cells, SAR studies on pyrido[2,3-d]pyrimidine derivatives revealed that specific substitutions are critical for antiproliferative activity. For example, compound 14m , N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, showed excellent activity against several cancer cell lines. nih.gov This highlights the importance of substituents on both the pyrimidine (N1, N3-dimethyl) and the fused pyridine (B92270) ring (C5 and C7 positions). In another study targeting eEF-2K, modifications at the C5, C6, and C7 positions of the pyridine ring were explored, with a C7-carboxamide group found to be essential for activity. nih.gov

Furo-pyrimidine-2,4(1H,3H)-diones: Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial effects. tandfonline.com In one study, hybrid molecules linking a 1,2,3-triazole to the furo[2,3-d]pyrimidine-2-one core were developed. nih.govresearchgate.net The results showed that 5,6-disubstituted furo[2,3-d]pyrimidine-2-one hybrids exhibited the most pronounced cytostatic activities against hepatocellular and cervical carcinoma cells. nih.gov Another study on the antibacterial and antifungal activity of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones found that the nature of the aryl group at the C5 position and the substituent at the C6-amino group significantly influenced antimicrobial potency. For instance, a 4-nitrophenyl group at C5 and a 4-nitrophenylsulfonylmethylamino group at C6 resulted in good activity against E. coli.

Table 2: Antibacterial Activity of Selected Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound | R¹ (at C5) | R² (at C6-amino) | Zone of Inhibition vs. E. coli (mm) | Zone of Inhibition vs. S. aureus (mm) |

|---|---|---|---|---|

| Compound 5c | Thiophen-2-yl | 4-Methylphenylsulfonylmethyl | -- | 17 |

| Compound 5h | 4-Nitrophenyl | 4-Nitrophenylsulfonylmethyl | 17 | -- |

These studies collectively demonstrate that the pyrimidine-2,4(1H,3H)-dione scaffold is a versatile platform for drug discovery. The biological activity of its derivatives can be systematically modulated through substitutions at the N1, N3, C5, and C6 positions, as well as through the creation of fused-ring systems, allowing for the development of compounds with tailored pharmacological profiles.

Biological Activities and Molecular Mechanisms of 6 P Tolyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Enzyme Inhibition Mechanisms and Biological Targets

The diverse biological effects of 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione and its derivatives stem from their ability to inhibit the function of various key enzymes. The following subsections detail the molecular mechanisms and biological targets that have been the focus of research for this class of compounds.

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of protoporphyrin IX, a precursor for both chlorophyll (B73375) in plants and heme in animals. nih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light and oxygen, causes rapid cell membrane damage. nih.gov This mechanism makes PPO an important target for herbicides. nih.gov

The uracil (B121893) skeleton is a recognized active group in several PPO-inhibiting herbicides. nih.gov Research has led to the discovery of highly potent PPO inhibitors based on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold. In one study, a systematic, structure-guided optimization led to the discovery of compound 6g , which exhibited a Ki value of 2.5 nM against Nicotiana tabacum PPO (NtPPO). nih.govfigshare.com This potency was significantly higher than that of the lead compound and existing herbicides like trifludimoxazin (B1651332) and flumioxazin. nih.govfigshare.com Molecular simulations suggested that the thieno[2,3-d]pyrimidine-2,4-dione moiety of 6g forms a favorable π-π stacking interaction with the Phe392 residue in the active site of NtPPO. nih.govfigshare.com Although this research focuses on a thieno-fused pyrimidine (B1678525) system, it demonstrates the potential of the pyrimidine-2,4-dione core in designing potent PPO inhibitors. The inhibitory activity of direct 6-aryl pyrimidine-2,4(1H,3H)-dione analogues against PPO remains an area for further investigation.

Table 2: Inhibitory Activity of a Thieno[2,3-d]pyrimidine-2,4-dione Analogue against Protoporphyrinogen Oxidase (PPO)

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| Compound 6g | Nicotiana tabacum PPO (NtPPO) | 2.5 |

| Lead Compound 1 | Nicotiana tabacum PPO (NtPPO) | 7.4 |

| Trifludimoxazin | Nicotiana tabacum PPO (NtPPO) | 31 |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. rsc.org The two main isoforms, COX-1 and COX-2, have distinct physiological roles. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and plays a major role in inflammation and pain. rsc.org Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. rsc.org

The pyrimidine scaffold has been explored for the development of selective COX-2 inhibitors. A recent study synthesized and evaluated a series of pyrimidine-5-carbonitrile derivatives for their COX-2 inhibitory activity. rsc.org Several of these compounds demonstrated potent and selective inhibition of COX-2. For instance, compounds 3b , 5b , and 5d were identified as the most active derivatives, with IC50 values against COX-2 that were comparable to the well-known COX-2 inhibitor Celecoxib and significantly more potent than Nimesulide. rsc.org Another study on diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids also identified potent and selective COX-2 inhibitors, with compounds 8b , 8m , and 8o showing IC50 values of 15.20 µM, 11.60 µM, and 10.50 µM, respectively, against COX-2. researchgate.netnih.gov These findings highlight the potential of the 6-arylpyrimidine framework in designing selective COX-2 inhibitors.

Table 3: Inhibitory Activity of Pyrimidine Analogues against Cyclooxygenase-2 (COX-2)

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 8b | COX-2 | 15.20 | 13 |

| Compound 8m | COX-2 | 11.60 | 20 |

| Compound 8o | COX-2 | 10.50 | 25 |

Ecto-5'-nucleotidase (CD73) Inhibition

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. figshare.comnih.gov In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. figshare.comnih.gov Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy. figshare.comnih.gov

Recent research has focused on the development of small molecule inhibitors of CD73. A series of novel 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized as potent CD73 inhibitors. figshare.comnih.gov These compounds demonstrated significant inhibitory activity against CD73 in both enzymatic and cellular assays. figshare.comnih.gov Notably, compound 35j emerged as one of the most potent inhibitors and was characterized as an uncompetitive inhibitor. figshare.comnih.gov This compound also exhibited favorable pharmacokinetic properties and significantly inhibited tumor growth in a mouse model of triple-negative breast cancer. figshare.comnih.gov While these compounds have substitution at the 5-position of the pyrimidine ring, this research provides strong evidence that the pyrimidine-2,4(1H,3H)-dione scaffold is a viable starting point for the design of potent and orally bioavailable CD73 inhibitors. Further exploration of 6-substituted analogues, such as those based on this compound, is warranted.

Table 4: Inhibitory Activity of a 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Analogue against Ecto-5'-nucleotidase (CD73)

| Compound | Target Enzyme | Assay Type | Potency |

|---|

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. mdpi.com Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. mdpi.com

The pyrimidine core is a common feature in many EGFR inhibitors. A recent study developed a new series of 4,6-diaryl pyrimidines as antiproliferative agents targeting EGFR. mdpi.com Several of these compounds, including 14 , 17 , 19 , 22 , 25 , and 29 , demonstrated potent activity, with GI50 values in the nanomolar range. mdpi.com Compounds 22 and 29 were further identified as dual inhibitors of both EGFR and VEGFR-2. mdpi.com Another study on new pyrimidine-5-carbonitrile derivatives also identified potent EGFR inhibitors. nih.gov Compound 10b from this series emerged as the most potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, which is comparable to the reference drug erlotinib (B232) (IC50 = 2.83 ± 0.05 nM). nih.gov Research on 6-aryl-furo[2,3-d]pyrimidin-4-amines also led to the identification of potent EGFR inhibitors, with the most active compound being equipotent to Erlotinib. nih.gov These studies collectively demonstrate that the 6-arylpyrimidine scaffold is a promising framework for the design of potent EGFR inhibitors.

Table 5: Inhibitory Activity of Pyrimidine Analogues against Epidermal Growth Factor Receptor (EGFR)

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 10b | EGFR | 8.29 ± 0.04 |

DNA Topoisomerase (hTopo1) Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and recombination. mdpi.comresearchgate.net These enzymes are validated targets for anticancer drugs, as their inhibition leads to DNA damage and ultimately cell death. mdpi.comresearchgate.net

The uracil scaffold has been incorporated into novel hybrid molecules designed as topoisomerase inhibitors. A study focused on the design and synthesis of uracil/thiouracil-based quinoline (B57606) pharmacophores. nih.gov In this series, compound 5f was found to be the most active, exhibiting 84.4% inhibition of topoisomerase I and 92% inhibition of topoisomerase II at a concentration of 100 µM. nih.gov This compound was also shown to arrest the cell cycle in the S phase and induce apoptosis in A549 lung cancer cells. nih.gov While this research combines the uracil moiety with a quinoline scaffold, it suggests that the pyrimidine-2,4-dione ring can be a valuable component in the design of topoisomerase inhibitors. Further investigation into the topoisomerase inhibitory activity of simpler 6-arylpyrimidine-2,4(1H,3H)-diones is needed to fully understand their potential in this area.

Table 6: Inhibitory Activity of a Uracil-Based Quinoline Analogue against DNA Topoisomerases

| Compound | Target Enzyme | % Inhibition (at 100 µM) |

|---|---|---|

| Compound 5f | Topoisomerase I | 84.4% |

Thymidine (B127349) Phosphorylase Inhibition

Pyrimidine-2,4(1H,3H)-diones, the core structure of this compound, have been identified as reversible inhibitors of thymidine phosphorylase (TP). researchgate.net This enzyme plays a crucial role in pyrimidine nucleoside metabolism and has been implicated in angiogenesis and tumor progression. nih.gov The inhibition of TP is a key strategy in cancer therapy as it can prevent the degradation of certain chemotherapeutic agents and inhibit tumor growth. nih.govmdpi.com

Thymidine phosphorylase catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.gov The enzymatic activity of TP is linked to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com By inhibiting TP, the production of pro-angiogenic factors can be reduced. nih.gov

Research into pyrimidine analogues has led to the development of potent TP inhibitors. For instance, a study on dihydropyrimidone derivatives identified several compounds that exhibited non-competitive inhibition of thymidine phosphorylase. mdpi.com While direct studies on the thymidine phosphorylase inhibitory activity of this compound are not extensively documented in the reviewed literature, the established activity of the broader pyrimidine-2,4-dione class suggests its potential as a scaffold for designing TP inhibitors.

Other Enzyme Targets

Beyond thymidine phosphorylase, pyrimidine-2,4(1H,3H)-dione analogues have been investigated for their inhibitory effects on other enzymes. Notably, derivatives of this scaffold have shown activity against enzymes involved in viral replication and cancer progression.

One area of significant interest is the inhibition of enzymes related to the human immunodeficiency virus (HIV). While specific data for this compound is limited, the broader class of pyrimidine derivatives has been explored for anti-HIV activity.

In the context of cancer, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of D-dopachrome tautomerase (D-DT), an enzyme implicated in the proliferation of non-small cell lung cancer cells. nih.gov Furthermore, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins involved in epigenetic regulation and cell cycle control, respectively, which are important targets in cancer therapy. nih.gov

Antimicrobial Activities (Pre-clinical)

Antifungal Potential

The antifungal properties of pyrimidine-2,4(1H,3H)-dione analogues have also been a subject of investigation. These compounds have shown promise in combating various fungal pathogens.

In a study screening novel pyrimidine-2,4-dione derivatives, antifungal activity was observed against Aspergillus niger and Penicillium marneffei. researchgate.net The activity was assessed by measuring the zone of inhibition. Similarly, other research on different series of pyrimidine derivatives has demonstrated their efficacy against a panel of phytopathogenic fungi. nih.govresearchgate.net For instance, certain derivatives exhibited significant inhibition of fungal growth, with some compounds being more potent than commercial fungicides. nih.govresearchgate.net

A series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines were synthesized and showed excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com These findings suggest that the 6-aryl-pyrimidine scaffold is a promising starting point for the development of novel antifungal agents.

| Compound Analogue | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Novel Pyrimidine-2,4-dione Derivatives | Aspergillus niger | Zone of Inhibition (mm) | Variable | researchgate.net |

| Novel Pyrimidine-2,4-dione Derivatives | Penicillium marneffei | Zone of Inhibition (mm) | Variable | researchgate.net |

| Substituted Pyrimidine Derivatives | Various phytopathogenic fungi | Inhibition Rate (%) | Variable | nih.govresearchgate.net |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | EC50 (µg/mL) | Variable | mdpi.com |

Antiviral Potential (e.g., HIV, HSV, COVID-19)

The pyrimidine nucleus is a fundamental component of many antiviral drugs, and derivatives of pyrimidine-2,4(1H,3H)-dione have been explored for their potential to inhibit various viruses.

Research has shown that certain pyrimidine derivatives possess activity against Herpes Simplex Virus (HSV). nih.gov A study on a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines, which are structurally related to the compound of interest, reported good anti-HSV activities for some of the synthesized compounds. nih.gov

Computational Chemistry and Molecular Modeling Studies of 6 P Tolyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecular systems. For 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione and its analogues, DFT calculations offer a window into their intrinsic properties, such as orbital energies and charge distribution, which are pivotal in understanding their chemical behavior. A computational study on the closely related compound, 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP), utilized the B3LYP/6-31G(d,p) level of theory to analyze its electronic properties, providing a basis for understanding the broader class of tolyl-substituted pyrimidines. bohrium.com

HOMO-LUMO Energy Analysis and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting propensity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine (B1678525) derivatives, the distribution of these orbitals is key. Typically, the HOMO is located over the more electron-rich portions of the molecule, while the LUMO is situated over the electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov This analysis reveals the potential for charge transfer within the molecule, a critical aspect of its interaction with biological macromolecules. nih.gov

| Parameter | Description | Significance in Molecular Analysis |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. Higher values suggest a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the molecule's ability to accept electrons. Lower values indicate a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO | A key indicator of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides insights into charge transfer and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization, with higher E(2) values indicating stronger interactions. This analysis helps in understanding the stability of the molecule arising from hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. rsc.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. nih.gov For pyrimidine derivatives, the MEP map typically shows negative potential around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. nih.gov

Thermodynamic Properties and Reactivity Descriptors (e.g., Fukui Functions)

Theoretical calculations can predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the stability and spontaneity of chemical reactions. Furthermore, conceptual DFT provides a framework for calculating reactivity descriptors.

Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule. scm.com They quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. scm.com The function f+(r) indicates the propensity of a site for nucleophilic attack, while f-(r) points to sites susceptible to electrophilic attack. scm.comnih.gov These descriptors, along with global reactivity parameters like electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, offer a comprehensive picture of the molecule's chemical reactivity. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound with a biological target, thereby suggesting its potential therapeutic efficacy.

Prediction of Binding Modes and Affinities with Target Enzymes

For this compound and its analogues, molecular docking simulations have been employed to explore their interactions with various enzymes implicated in disease pathways. Docking studies on similar pyrimidine derivatives have shown that these compounds can fit into the active sites of enzymes, forming stable complexes through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. figshare.com For instance, docking studies of pyrimidine derivatives against antimicrobial targets have revealed low binding energies, suggesting potent inhibitory activity. nih.gov The specific amino acid residues involved in these interactions are also identified, providing a detailed understanding of the binding mechanism at the molecular level. This information is crucial for the structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target A | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Val156, Leu289 | Hydrophobic | ||

| Hypothetical Target B | -7.9 | Arg88, Asp190 | Hydrogen Bond, Electrostatic |

| Phe212, Trp301 | π-π Stacking |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational studies on analogues of this compound, such as 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, provide critical insights into the primary intermolecular forces governing their crystal structures. nih.gov The pyrimidine-2,4(1H,3H)-dione core is particularly adept at forming specific and robust hydrogen bonds.

In the crystal structure of its analogue, the two N-H groups of the pyrimidine ring act as hydrogen bond donors, while the two carbonyl oxygen atoms act as acceptors. nih.gov This arrangement facilitates the formation of inversion dimers, where two molecules are linked by a pair of strong N—H⋯O hydrogen bonds, creating a stable R²₂(8) ring motif. nih.gov These dimers are further interconnected into extended chains through additional N—H⋯O hydrogen bonds, leading to the formation of two-dimensional networks that consolidate the crystal's stability. nih.gov

A summary of hydrogen bond geometry for an analogue, 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, is presented below. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O2 | 0.86 | 2.05 | 2.909 (3) | 175 |

| N2—H2···O1 | 0.86 | 2.01 | 2.862 (3) | 171 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For pyrimidine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or antimicrobial activities. nih.govdundee.ac.uk

A QSAR model for this compound and its analogues would involve calculating a set of molecular descriptors for each compound and correlating them with their measured biological activity. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule. The substitution pattern on the aryl ring would significantly influence these parameters.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which quantifies the molecule's lipophilicity. The p-tolyl group contributes significantly to this property.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

By applying statistical methods like multiple linear regression (MLR), a QSAR model can be generated. nih.gov For a series of 6-aryl-pyrimidine-2,4(1H,3H)-dione analogues, the model could take a general form where activity is a function of these descriptors. Such a model helps in predicting the activity of new, unsynthesized compounds and provides insights into the mechanism of action, guiding the design of more potent analogues. dundee.ac.uk

The following table presents a hypothetical dataset for a QSAR study on pyrimidine derivatives, illustrating the types of data used.

| Compound | R-Group | logP (Hydrophobicity) | Molecular Weight (Steric) | Dipole Moment (Electronic) | Biological Activity (IC₅₀, µM) |

| Analogue 1 | -H | 1.5 | 200.18 | 4.5 | 10.2 |

| Analogue 2 | -CH₃ (p-tolyl) | 2.1 | 214.21 | 4.7 | 5.8 |

| Analogue 3 | -Cl | 2.2 | 234.62 | 3.1 | 7.5 |

| Analogue 4 | -OCH₃ | 1.6 | 230.21 | 5.2 | 9.1 |

Advanced Computational Techniques

Hirshfeld Surface Analysis and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal, providing a detailed picture of the supramolecular assembly. researchgate.netnih.gov This method maps properties onto a unique molecular surface, defined as the region where the contribution of a given molecule to the total electron density is greater than that of all other molecules in the crystal.

The primary interactions identified for such analogues include:

H···H Contacts: Typically comprising the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov

C···H/H···C Contacts: These interactions are significant and represent the contacts between the carbon atoms of the aromatic rings and nearby hydrogen atoms. researchgate.net

N···H/H···N and O···H/H···O Contacts: These appear as sharp spikes in the fingerprint plots and are characteristic of the strong N-H···O hydrogen bonds that are fundamental to the assembly of pyrimidine-dione structures. mdpi.com

The Hirshfeld surface mapped over the dnorm property highlights regions of close intermolecular contact with red spots, visually confirming the locations of hydrogen bonds and other close contacts. mdpi.com This analysis provides quantitative evidence for how individual molecules assemble into a stable, three-dimensional supramolecular architecture, driven by a combination of strong hydrogen bonding and weaker van der Waals forces. researchgate.net

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative pyrimidine derivative. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 38.5 |

| N···H/H···N | 33.3 |

| C···H/H···C | 27.3 |

| Other (N···N, C···C, C···N) | < 1.0 |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are sophisticated computational methods used to characterize chemical bonding and non-covalent interactions based on the topology of the electron density. nih.gov

QTAIM analysis partitions the molecular electron density into atomic basins, allowing for the characterization of atomic properties and the nature of chemical bonds. A key feature of QTAIM is the identification of bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction strength and type. For this compound, QTAIM would be used to:

Characterize the covalent bonds within the pyrimidine and tolyl rings.

Analyze the N-H···O hydrogen bonds, where the presence of a BCP between the H and O atoms would confirm the interaction and its properties would quantify its strength.

Investigate weaker C-H···O or C-H···π interactions.

RDG analysis is a technique specifically designed to visualize weak non-covalent interactions. nih.gov It involves plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates 3D isosurfaces in real space that are color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, often found within sterically crowded regions or inside rings.

For this compound, an RDG analysis would visually map the N-H···O hydrogen bonds as distinct blue discs between the donor and acceptor atoms. Furthermore, it would reveal broad regions of green isosurfaces around the p-tolyl group, illustrating the presence of van der Waals and potential π-π stacking interactions with neighboring molecules, which are crucial for understanding the complete interaction profile. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, such as optical data processing and storage. rsc.org Pyrimidine derivatives, with their π-deficient, electron-withdrawing nature and aromatic characteristics, are excellent candidates for creating molecules with significant NLO properties. rsc.org

The NLO response of a molecule is determined by its ability to alter its electronic charge distribution under a strong electric field, a property quantified by its polarizability (α) and hyperpolarizabilities (β, γ). ias.ac.in Computational quantum chemistry, particularly Density Functional Theory (DFT), is a crucial tool for predicting these properties. ias.ac.inijcce.ac.ir Calculations are typically performed using functionals like B3LYP or CAM-B3LYP with appropriate basis sets. ijcce.ac.irrsc.org

For this compound, the key structural features influencing NLO properties are:

The extended π-conjugated system spanning the pyrimidine and tolyl rings.

The inherent electron-withdrawing character of the pyrimidine-dione core.

The potential for intramolecular charge transfer upon electronic excitation.

Computational studies on similar pyrimidine-based molecules have shown that structural modifications can significantly tune their NLO response. researchgate.net The calculated values of the first hyperpolarizability (β) are particularly important for second-order NLO applications. The magnitude of β indicates the potential of the molecule to be an efficient NLO material.

The table below shows representative calculated NLO properties for a pyrimidine derivative, illustrating the data obtained from such computational studies. rsc.org

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 5.95 D |

| Mean Polarizability | 220.6 | |

| First Hyperpolarizability | β | 1458.7 |

| Second Hyperpolarizability | γ | 1.8 x 10⁵ |

In Silico ADMET Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a critical computational screening tool in the early stages of drug discovery. nih.gov It predicts the pharmacokinetic and pharmacodynamic properties of a molecule, helping to identify candidates with favorable drug-like characteristics and avoid costly failures in later stages of development. nih.govnih.gov

For this compound, a comprehensive in silico ADMET profile would be generated using various predictive models and software. The analysis would evaluate a range of parameters, including:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status. These parameters indicate how well the compound would be absorbed into the bloodstream after oral administration.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High BBB penetration is desired for drugs targeting the central nervous system, while high PPB can affect the free concentration of the drug available to act on its target. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Estimation of parameters like total clearance, which relates to how quickly the drug is removed from the body.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). jetir.org

These predictions are based on the molecule's structural features and are benchmarked against large databases of known compounds. The results provide a valuable initial assessment of the compound's potential as a safe and effective drug.

The following interactive table presents a typical predicted ADMET profile for a pyrimidine-based compound like this compound.

| ADMET Property | Parameter | Predicted Value/Classification | Favorable Range |

| Absorption | Human Intestinal Absorption | High | > 80% |

| Caco-2 Permeability (logPapp) | Moderate | > -5.15 cm/s | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | LogBB < -1 |

| Plasma Protein Binding (%) | High | < 95% | |

| Metabolism | CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | No | No | |

| Excretion | Total Clearance (log(ml/min/kg)) | Low | 0.5 - 1.5 |

| Toxicity | hERG I Inhibitor | No | No |

| Hepatotoxicity | No | No | |

| Ames Mutagenicity | No | No |

Future Perspectives and Research Directions

Design of Novel Pyrimidine-2,4(1H,3H)-dione Scaffolds with Enhanced Selectivity

The future design of derivatives based on the 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione scaffold will prioritize enhancing selectivity towards specific biological targets to maximize therapeutic efficacy and minimize off-target effects. Research indicates that modifications to the core pyrimidine-2,4(1H,3H)-dione structure can significantly influence biological activity. A primary strategy involves the fusion of additional heterocyclic rings to the pyrimidine (B1678525) core, creating more complex and rigid structures that can achieve more specific interactions within a target's binding site.

For instance, the development of pyrano[2,3-d]pyrimidine, pyrido[2,3-d]pyrimidine, and thieno[2,3-d]pyrimidine (B153573) derivatives has shown promise. rsc.orgrsc.orgnih.gov These fused systems can enhance binding affinity and selectivity for various enzymes and receptors. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on these fused rings are critical. rsc.org For example, the addition of a hydrophobic substituent on a fused ring can facilitate favorable interactions with the active site of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org

Future research will focus on:

Systematic Structural Modifications: Synthesizing libraries of derivatives with diverse substituents at positions 1, 3, 5, and 6 of the pyrimidine ring, as well as on the p-tolyl group, to build comprehensive SAR models.

Bioisosteric Replacement: Replacing the p-tolyl group with other aromatic or heteroaromatic rings to modulate pharmacokinetic properties and target interactions.

Stereochemistry: Investigating the impact of stereoisomers on biological activity, as specific chiral configurations often exhibit higher selectivity and potency.

| Scaffold Modification | Observed Effect on Activity/Selectivity | Potential Target Class | Reference |

|---|---|---|---|

| Fusion of a pyran ring (pyrano[2,3-d]pyrimidine) | Enhanced inhibitory activity, with potency influenced by additional fused heterocycles. | PARP-1 | rsc.org |

| Fusion of a pyridine (B92270) ring (pyrido[2,3-d]pyrimidine) | Inhibition of signaling pathways like RAF-MEK-ERK; activity dependent on substituents. | Kinases (RAF, MEK) | researchgate.netnih.gov |

| Fusion of a thiophene (B33073) ring (thieno[2,3-d]pyrimidine) | High selectivity for targets like D-dopachrome tautomerase (MIF2) over homologous proteins. | Tautomerases | nih.gov |

| Substitution at N1 and N3 positions | Influences antiproliferative activity by altering interactions within the binding pocket. | Various (e.g., ROS-related pathways) | rsc.org |

Exploration of New Biological Targets for Therapeutic Applications

While pyrimidine derivatives have been traditionally explored as anticancer and antimicrobial agents, the versatility of the this compound scaffold allows for its application against a broader range of biological targets. researchgate.netencyclopedia.pub Future research will aim to identify and validate novel targets for these compounds, expanding their therapeutic potential.

Recent studies on related scaffolds have revealed activity against several promising targets in oncology:

PARP-1: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, a key enzyme in DNA repair. rsc.orgnih.govrsc.org This suggests that this compound derivatives could be developed as targeted cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways. rsc.orgnih.govrsc.org

Receptor Tyrosine Kinases (RTKs): Novel uracil (B121893) derivatives have shown dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in tumor growth and angiogenesis. researchgate.net

RAF-MEK-ERK Pathway: Pyrido[2,3-d]pyrimidine derivatives have been shown to act as blockers of this critical signaling pathway, which is often hyperactivated in various cancers. nih.gov

Thymidylate Synthase (TYMS): As a key enzyme in nucleotide synthesis, TYMS is a well-established target for chemotherapy. nih.govbohrium.com Novel uracil derivatives have been investigated as TYMS inhibitors, offering an alternative to traditional drugs like 5-Fluorouracil. nih.govbohrium.comresearchgate.netconsensus.app

The exploration of these and other targets, such as those involved in inflammatory or neurodegenerative diseases, represents a significant growth area for this class of compounds.

| Target | Therapeutic Area | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| PARP-1 | Oncology | Pyrano[2,3-d]pyrimidine | 3.61 nM - 114 nM | nih.gov |

| EGFR | Oncology | Uracil-based derivatives | 0.161 µM | researchgate.net |

| VEGFR-2 | Oncology | Uracil-based derivatives | 0.209 µM | researchgate.net |

| RAF/MEK/ERK Pathway | Oncology | Pyrido[2,3-d]pyrimidine | Potent inhibition of p-ERK/p-MEK | nih.gov |

| Thymidylate Synthase | Oncology | Uracil derivatives | High binding affinity (in silico) | nih.govbohrium.com |

Advanced Computational Approaches for Rational Drug Design

The integration of advanced computational tools is essential for accelerating the discovery and optimization of novel this compound derivatives. Rational drug design, guided by computational chemistry, allows for the efficient screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties before committing to costly and time-consuming synthesis.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target. For pyrimidine-dione derivatives, docking studies have been used to explore binding modes within the active sites of enzymes like PARP-1 and EGFR, helping to explain observed SAR and guide the design of more potent inhibitors. rsc.orgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models help identify the key structural features required for potency and selectivity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. It can be used to screen large databases for novel scaffolds that fit the pharmacophoric requirements.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of binding interactions and understand the molecular basis of activity.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. This helps in the early identification of candidates with favorable drug-like properties, reducing late-stage attrition in the drug development pipeline. rsc.org

By employing these computational strategies, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

Synergistic Effects of this compound Derivatives in Combination Therapies

A significant future direction for the therapeutic application of this compound derivatives lies in their use in combination therapies, particularly in the context of cancer treatment. The rationale behind combination strategies is to target multiple cellular pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

Given that pyrimidine-2,4-dione scaffolds have shown potent activity as PARP inhibitors, their combination with other agents is a particularly promising area. rsc.orgnih.gov PARP inhibitors function by preventing the repair of DNA single-strand breaks (SSBs). When these SSBs persist, they can lead to the formation of lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death through a mechanism known as synthetic lethality. mdpi.comfrontiersin.org

Future research into combination therapies could explore the following:

Combination with DNA-damaging Agents: Combining a PARP-inhibiting pyrimidine-dione derivative with conventional chemotherapy (e.g., platinum agents, cyclophosphamide) or radiotherapy could potentiate the cytotoxic effects of these agents. mdpi.com The PARP inhibitor would prevent the repair of DNA damage induced by the chemotherapy or radiation, enhancing cancer cell death.

Combination with other Targeted Therapies: For tumors that are proficient in HR repair, combining a PARP inhibitor with a drug that induces "BRCAness" (a state of HR deficiency) could sensitize them to PARP inhibition. frontiersin.orgnih.gov Potential combination partners include inhibitors of:

PI3K/AKT pathway: PI3K inhibitors can downregulate the expression of BRCA1/2, inducing a state of HR deficiency. mdpi.com

ATR and CHK1: Inhibitors of these cell cycle checkpoint kinases can disrupt DNA damage response and HR repair, creating a synthetic lethal interaction with PARP inhibitors. frontiersin.orgresearchgate.net

Angiogenesis inhibitors: Antiangiogenic drugs can induce hypoxia, which in turn can suppress the expression of HR repair proteins like BRCA1, increasing sensitivity to PARP inhibitors. nih.gov

The development of this compound derivatives as part of a combination therapy regimen could significantly broaden their clinical utility and address the challenge of acquired drug resistance. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves multi-step organic reactions. A standard method includes:

- Condensation reactions : Reacting substituted pyrimidine precursors with p-tolyl derivatives under acidic or basic conditions. For example, piperazine-containing analogues are synthesized via nucleophilic substitution between piperazine derivatives and halogenated pyrimidines .

- Pd-catalyzed multicomponent reactions : A four-component reaction using α-chloroketones, isocyanates, amines, and CO gas yields complex uracil derivatives, as demonstrated for similar compounds (73% yield) .

Key reagents : p-Toluidine, isocyanates, and Pd catalysts.

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm) .

- FT-IR : Identifies carbonyl stretching vibrations (C=O at ~1700 cm) and NH/OH groups .

- X-ray crystallography : Resolves 3D conformations and hydrogen-bonding networks in crystalline forms .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] at m/z 380.423 for CHFNO) .

Q. Which chemical reactions are feasible for modifying the pyrimidine core?

The compound undergoes:

- Alkylation/arylation : Substitution at N1/N3 positions using alkyl halides or aryl boronic acids under transition-metal catalysis .

- Nucleophilic substitution : Replacement of halogen atoms (e.g., Cl at C5) with amines or thiols .

- Oxidation/Reduction : Selective reduction of carbonyl groups or oxidation of side chains (e.g., pyrrolidinyl to N-oxide) .

Q. What biological activities have been reported for structurally similar pyrimidine-diones?

- Antitumor activity : Derivatives inhibit kinases (e.g., eEF-2K) and disrupt cancer cell proliferation .

- Antiviral potential : Analogues interfere with HIV reverse transcriptase RNase H activity (IC < 10 μM) .

- Anti-inflammatory properties : Pyrido[2,3-d]pyrimidines modulate cyclooxygenase pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Pd(OAc) with ligands (e.g., Xantphos) enhances carbonylation efficiency in multicomponent reactions .

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve nucleophilic substitution rates .

- Temperature control : Reflux conditions (60–100°C) balance reaction speed and side-product formation .

Q. How do computational methods aid in understanding electronic properties?

Q. How should researchers resolve contradictions in spectroscopic data?

Q. What structure-activity relationships (SARs) guide derivative design?

- Substituent effects : Electron-withdrawing groups (e.g., CF) at C6 enhance kinase inhibition by 30% compared to methyl .

- Heterocyclic fusion : Pyrido[2,3-d]pyrimidines show higher solubility and bioavailability than simple pyrimidines .

- Steric hindrance : Bulky groups at N1 reduce metabolic degradation in vivo .

Q. What in silico models predict target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.